molecular formula C11H15BrClN B3331575 (2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine CAS No. 847063-14-3

(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine

Cat. No. B3331575
CAS RN: 847063-14-3
M. Wt: 276.60 g/mol
InChI Key: DLUOOSBAMUVXIB-UHFFFAOYSA-N
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Description

(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine, commonly known as buphedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other cathinone derivatives such as methcathinone and mephedrone. Buphedrone has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, it is important to note that buphedrone is a controlled substance in many countries and its use can lead to serious health consequences.

Mechanism of Action

Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria. Buphedrone also has some affinity for serotonin receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
Buphedrone can cause a range of physiological and psychological effects. These include increased heart rate and blood pressure, decreased appetite, insomnia, anxiety, and paranoia. Buphedrone can also lead to addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

Buphedrone can be used in laboratory experiments to study the effects of cathinone derivatives on the brain and behavior. However, its use is limited due to its controlled status and potential health risks.

Future Directions

Further research is needed to determine the safety and efficacy of buphedrone as a medication for ADHD and depression. Additionally, more studies are needed to understand the long-term effects of buphedrone use and its potential for addiction. Finally, research into the development of safer and more effective stimulant medications is needed to address the growing problem of stimulant abuse.

Scientific Research Applications

Buphedrone has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. In a study conducted on rats, buphedrone was found to increase dopamine levels in the brain, which can improve attention and focus. However, further research is needed to determine the safety and efficacy of buphedrone as a medication.

properties

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)ethyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUOOSBAMUVXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263293
Record name N-(2-Bromopropyl)-4-chlorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine

CAS RN

847063-14-3
Record name N-(2-Bromopropyl)-4-chlorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847063-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromopropyl)-4-chlorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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